molecular formula C9H13ClN2O B582431 (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride CAS No. 1245647-56-6

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride

Cat. No. B582431
CAS RN: 1245647-56-6
M. Wt: 200.666
InChI Key: LPJKYFBQDSTZGJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride, also known as SADHQH, is a synthetic compound that has been used in various scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. SADHQH has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Biological and Clinical Activity of Anti-Malarial Drugs

Quinoline compounds like chloroquine and hydroxychloroquine are primarily known for their anti-malarial properties. These compounds also exhibit immunosuppressive activities, making them useful in treating autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and primary Sjogren's syndrome. The effectiveness of these drugs in modifying the clinical course of these disorders is a subject of ongoing research and clinical trials (Taherian et al., 2013).

Repurposing of Chloroquine-Containing Compounds

Research on chloroquine (CQ) and its derivatives has expanded beyond their antimalarial effects to explore potential applications in treating various infectious and noninfectious diseases. This includes the development of novel compounds and compositions based on the CQ scaffold for therapeutic applications in cancer therapy and other diseases. The exploration of the enantiomers of CQ, such as the (R) and (S) enantiomers, may uncover additional benefits in treating other conditions (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives have been studied for their therapeutic activities in various domains, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds, which share a similar structural motif with "(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride," have shown potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Antimalarial Agents and COVID-19

Studies have explored the use of quinoline drugs such as chloroquine and hydroxychloroquine in the context of the COVID-19 pandemic. These compounds have been investigated for their potential to inhibit the replication of the SARS-CoV-2 virus, highlighting the adaptability of quinoline derivatives in responding to emerging global health challenges (Dermawan et al., 2020).

Metabolism of Aminoquinoline Antimalarial Agents

The metabolism of aminoquinoline compounds, including their toxic effects on erythrocytes in certain individuals, has been a subject of study. These investigations provide insights into the pharmacokinetics and safety profiles of quinoline derivatives, which are crucial for drug development and therapeutic applications (Strother et al., 1981).

properties

IUPAC Name

(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKYFBQDSTZGJ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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